2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-5-methylphenyl)acetamide 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-5-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 921508-49-8
VCID: VC11961669
InChI: InChI=1S/C19H24N4O3S/c1-12-7-8-16(26-2)15(9-12)22-17(24)10-14-11-27-19(21-14)23-18(25)20-13-5-3-4-6-13/h7-9,11,13H,3-6,10H2,1-2H3,(H,22,24)(H2,20,21,23,25)
SMILES: CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3
Molecular Formula: C19H24N4O3S
Molecular Weight: 388.5 g/mol

2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-5-methylphenyl)acetamide

CAS No.: 921508-49-8

Cat. No.: VC11961669

Molecular Formula: C19H24N4O3S

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-5-methylphenyl)acetamide - 921508-49-8

Specification

CAS No. 921508-49-8
Molecular Formula C19H24N4O3S
Molecular Weight 388.5 g/mol
IUPAC Name 2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Standard InChI InChI=1S/C19H24N4O3S/c1-12-7-8-16(26-2)15(9-12)22-17(24)10-14-11-27-19(21-14)23-18(25)20-13-5-3-4-6-13/h7-9,11,13H,3-6,10H2,1-2H3,(H,22,24)(H2,20,21,23,25)
Standard InChI Key WUOSJGWCNOGNIO-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3
Canonical SMILES CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3

Introduction

Chemical Identity and Structural Features

2-{2-[(Cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-5-methylphenyl)acetamide belongs to the thiazole-acetamide class, characterized by a central thiazole ring substituted with carbamoyl and acetamide groups. The IUPAC name reflects its substituents: a cyclopentylcarbamoyl moiety at position 2 of the thiazole ring and a 2-methoxy-5-methylphenyl group attached via an acetamide linkage.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number921508-49-8
Molecular FormulaC₁₉H₂₄N₄O₃S
Molecular Weight388.5 g/mol
IUPAC Name2-[2-(Cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide
SMILESCC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3

The thiazole core contributes to electron-rich aromaticity, while the acetamide side chain enhances solubility and target-binding capacity. The cyclopentyl group may influence lipophilicity and metabolic stability.

Synthesis and Chemical Reactivity

Synthesis of this compound likely follows established routes for thiazole-acetamide derivatives. A generalized pathway involves:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones or esters.

  • Carbamoylation: Reaction with cyclopentyl isocyanate to introduce the carbamoyl group.

  • Acetamide Coupling: Amidation of the thiazole-linked acetic acid with 2-methoxy-5-methylaniline.

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/ConditionsOutcome
1Thiazole formationThiourea, α-bromoacetophenone4-Acetylthiazole intermediate
2CarbamoylationCyclopentyl isocyanate, DMF2-Carbamoylthiazole derivative
3Acetamide couplingEDC/HOBt, DIPEAFinal product

While exact yields and purification methods remain unpublished, analogous syntheses report moderate efficiencies (40–60%). The compound’s reactivity is typical of thiazoles, with potential for electrophilic substitution at the 5-position and nucleophilic attacks on the carbamoyl group.

Physicochemical and Pharmacokinetic Properties

Experimental data on solubility and stability are scarce, but computational predictions and analog comparisons provide insights:

Table 3: Predicted Physicochemical Properties

PropertyValue/EstimateBasis
LogP (lipophilicity)3.2 ± 0.5Cyclopentyl and aryl groups
Water Solubility~0.05 mg/mL (25°C)High molecular weight
Plasma Protein Binding85–90%Analog studies
Metabolic StabilityModerate (CYP3A4 substrate)Thiazole oxidation pathways

The compound’s low solubility may limit bioavailability, necessitating formulation strategies like salt formation or nanoparticle encapsulation.

Research Gaps and Future Directions

No in vivo or clinical data exist for this specific compound. Priorities include:

  • Toxicity Profiling: Acute and chronic toxicity studies in preclinical models.

  • Structure-Activity Relationships: Modifying the cyclopentyl or methoxy groups to enhance potency.

  • Formulation Development: Addressing solubility limitations via prodrugs or co-solvents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator